molecular formula C16H23NO5 B1393999 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate CAS No. 873055-55-1

2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate

Cat. No. B1393999
M. Wt: 309.36 g/mol
InChI Key: QBDLLAFFRJOLHZ-UHFFFAOYSA-N
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Description

2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate is a chemical compound with the molecular formula C16H23NO5 . It has a molecular weight of 309.36 g/mol . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3 . The canonical SMILES representation is CC©©C1=CC(=C(C=C1N+[O-])OC(=O)OC)C©©C .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 5.3 , indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are both 309.15762283 g/mol .

Scientific Research Applications

  • Fluorescence Properties of Coordination Complexes : Research by Wang et al. (2017) explores the fluorescence properties of asymmetrical Zn(II) coordination complexes, one of which utilizes a derivative of 2,4-di-tert-butyl-6-((E)-((2-((E)-(2-hydroxybenzylidene)amino)-4-nitrophenyl)imino)methyl)phenol. The study demonstrates the red-shift in fluorescence emission in these complexes, which is achieved by extending the π–π stacking interaction (Wang et al., 2017).

  • Antioxidant and Light Stabilizing Reactions : Carloni et al. (1993) studied the reactions of 2,6-di-tert-butyl-4-methylphenol and 2,6-di-tert-butylphenol, which undergo hydrogen abstraction. The research includes an analysis of the x-ray crystallographic structures of compounds related to 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate, providing insight into their geometric properties and stability (Carloni et al., 1993).

  • Exchange Interaction in Nitroxides : A study by Fujita et al. (1996) delves into the antiferromagnetic exchange interaction among spins in a compound structurally related to 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate. The research provides insights into the magnetic properties and crystal structures of such compounds (Fujita et al., 1996).

  • Catalytic and Biological Activities : Studies have examined the catalytic activities of compounds containing 2,4-di-tert-butylphenol derivatives. For example, Dasgupta et al. (2020) explored the catalytic promiscuity of a copper(II)-Mannich base complex in various oxidation processes. This research contributes to the understanding of catalytic mechanisms and potential applications in synthetic chemistry (Dasgupta et al., 2020).

  • Synthesis Methods and Properties : Various studies focus on the synthesis of derivatives of 2,4-di-tert-butylphenol and their properties. For instance, Zhurko et al. (2020) explored the synthesis of nitroxides and examined their redox properties and resistance to chemical reduction, which is crucial for applications in biophysics and biomedical research (Zhurko et al., 2020).

  • Molecular Structures and Ligand Chemistry : Research by Trösch and Vahrenkamp (2001) investigated a sterically hindered tripod ligand and its zinc complex chemistry, providing insights into molecular structures and coordination chemistry relevant to derivatives of 2,4-di-tert-butylphenol (Trösch & Vahrenkamp, 2001).

  • Photoreactivity and Magnetic Properties : Barclay et al. (1978) studied the photochemistry of compounds related to 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate, shedding light on their photoreactivity and magnetic properties (Barclay et al., 1978).

Safety And Hazards

This compound is associated with some safety hazards. It has been assigned the GHS08 pictogram, and the signal word for it is "Danger" . The hazard statement associated with this compound is H372 . Precautionary statements include P260, P264, P270, P309+P311, P405, and P501 .

properties

IUPAC Name

(2,4-ditert-butyl-5-nitrophenyl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDLLAFFRJOLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693034
Record name 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate

CAS RN

873055-55-1
Record name 2,4-Bis(1,1-dimethylethyl)-5-nitrophenyl methyl carbonate
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URL https://commonchemistry.cas.org/detail?cas_rn=873055-55-1
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Record name 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate
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Record name 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate
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Record name 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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